A Technical Guide to 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane: Properties, Synthesis, and Applications
A Technical Guide to 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the use of conformationally restricted scaffolds is a cornerstone of rational drug design. The 3-azabicyclo[3.2.1]octane framework, a structural isomer of the well-known tropane alkaloid core, offers a rigid and stereochemically defined platform for the synthesis of novel bioactive molecules.[1][2] This guide focuses on a key derivative, tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate (commonly referred to as 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane), a versatile building block whose utility is derived from its orthogonally protected nitrogen and a reactive hydroxyl group.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the molecule's chemical properties, spectroscopic signature, reactivity, synthetic routes, and applications, grounded in established scientific principles and field-proven insights.
Core Chemical and Physical Properties
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is a bifunctional molecule featuring a secondary alcohol and a Boc-protected secondary amine integrated into a rigid bicyclic system. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting element, rendering the nitrogen atom unreactive to many conditions and allowing for selective manipulation of the hydroxyl group.[3] This protection is a deliberate choice in multi-step syntheses to prevent unwanted side reactions involving the amine.[3]
The stereochemistry of the hydroxyl group at the C-8 position (exo or endo) is a critical feature that influences the molecule's three-dimensional shape and its subsequent interactions with biological targets or reagents.
Caption: Chemical structure of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₁NO₃ | [3][4] |
| Molecular Weight | 227.30 g/mol | [3][5][6] |
| CAS Number | 1330766-08-9 (isomer) | [3] |
| 2101733-97-3 (exo isomer) | [4] | |
| Appearance | White to yellow powder or crystals | |
| Solubility | Soluble in most organic solvents (e.g., ethanol) | [7] |
| Storage | Store in a cool, dry place; long-term storage in a refrigerator is recommended | [8] |
Spectroscopic Profile
Structural confirmation of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane relies on standard spectroscopic techniques. While a specific spectrum for this exact compound is not universally published, its features can be reliably predicted based on its constituent parts and data from closely related analogs.[9]
-
¹H NMR: The most diagnostic signal is a sharp singlet integrating to 9 protons at approximately 1.4 ppm, corresponding to the tert-butyl group of the Boc protector. The proton on the hydroxyl-bearing carbon (H-8) would appear as a multiplet, with its chemical shift and coupling constants being indicative of its exo or endo stereochemistry. The remaining protons on the bicyclic core would present as a series of complex multiplets in the 1.5-4.0 ppm region.
-
¹³C NMR: Key signals include the quaternary carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the t-butyl group (~79-80 ppm), and the methyl carbons of the t-butyl group (~28-29 ppm). The carbon bearing the hydroxyl group (C-8) would resonate in the 60-75 ppm range.
-
Mass Spectrometry (MS): In ESI+ mode, the molecule is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 228.3. Fragments corresponding to the loss of the Boc group or isobutylene are also anticipated.
Chemical Reactivity and Synthetic Utility
The synthetic value of this molecule stems from the distinct reactivity of its two functional groups, which can be addressed sequentially.
The Role of the Boc Protecting Group
The Boc group is an acid-labile protecting group. Its primary function is to deactivate the nitrogen's nucleophilicity and basicity, thereby enabling chemists to perform reactions on other parts of the molecule, such as the hydroxyl group, without interference.
Deprotection Protocol: Removal of the Boc group is typically the final step before introducing new functionality at the nitrogen or using the resulting secondary amine in a coupling reaction. This is reliably achieved under anhydrous acidic conditions.
Experimental Protocol: Boc Deprotection
-
Dissolve 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane, at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Caption: Standard reaction scheme for the acidic deprotection of the Boc group.
Reactivity of the C-8 Hydroxyl Group
The secondary alcohol at the C-8 position is a versatile handle for introducing molecular diversity. Its strategic location on the rigid backbone allows for the precise positioning of new substituents.
-
Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, 8-oxo-3-azabicyclo[3.2.1]octane, using standard reagents like pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This ketone can then serve as an electrophilic site for nucleophilic additions.
-
Etherification: Williamson ether synthesis (deprotonation with a strong base like NaH followed by reaction with an alkyl halide) allows for the introduction of various ether linkages. This is a common strategy in medicinal chemistry to modulate lipophilicity and introduce new binding motifs.
-
Esterification: Reaction with acyl chlorides or carboxylic acids (under conditions such as Steglich esterification with DCC/DMAP) yields esters. This can be used to introduce prodrug moieties or groups that interact with specific biological targets.
The hydroxyl group's ability to act as a hydrogen bond donor is also a key feature for its interaction with biological targets like enzymes or receptors.[3]
Synthesis of the 3-Azabicyclo[3.2.1]octane Core
A robust and frequently cited method for constructing the 3-azabicyclo[3.2.1]octane skeleton involves a multi-step sequence starting from more readily available norbornene derivatives.[1][9] This pathway is an excellent example of synthetic strategy, involving ring-opening and subsequent ring-closing reactions.
Experimental Protocol: Synthesis from a Norbornene Precursor
-
Dihydroxylation: A suitable N-Boc protected norbornene amino ester is subjected to cis-dihydroxylation using osmium tetroxide (OsO₄) as a catalyst with N-methylmorpholine-N-oxide (NMO) as the stoichiometric co-oxidant. This selectively forms a vicinal diol.[1]
-
Oxidative Cleavage: The C-C bond of the newly formed diol is cleaved using a strong oxidizing agent like sodium periodate (NaIO₄). This breaks open the six-membered ring of the norbornene system to yield a dialdehyde intermediate.[1]
-
Reductive Amination: The unstable dialdehyde is not isolated. It is immediately subjected to intramolecular reductive amination. In this key step, one aldehyde group reacts with a primary amine (e.g., benzylamine, which can be removed later) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form the desired 3-azabicyclo[3.2.1]octane ring system.[9]
Caption: General workflow for the synthesis of the 3-azabicyclo[3.2.1]octane scaffold.
Applications in Research and Development
The primary application of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is as a high-value building block in pharmaceutical research.[3] Its rigid structure is used to synthesize conformationally restricted analogs of known drugs or natural products, which can lead to improved potency, selectivity, and pharmacokinetic properties.[9]
The scaffold has been particularly explored in the development of agents targeting the central nervous system (CNS).[10] The 8-azabicyclo[3.2.1]octane core is central to tropane alkaloids like cocaine and atropine, which have profound neurological effects.[11] By using the isomeric 3-azabicyclo[3.2.1]octane core, chemists can design novel molecules that mimic the spatial arrangement of these alkaloids while potentially avoiding their undesirable side effects. This makes the scaffold valuable in the search for new treatments for neurological and psychiatric disorders.[11]
Safety and Handling
As a research chemical, 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane and its derivatives should be handled by technically qualified individuals using standard laboratory safety protocols.
-
Hazards: The compound is classified as a skin, eye, and respiratory irritant.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[12]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[12] In case of contact, flush the affected area with plenty of water.[12][13]
References
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LookChem. Cas 1330766-08-9, 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane. [Link]
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ADDI. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. [Link]
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PubChem. tert-Butyl 3-endo-3-hydroxy-8-azabicyclo(3.2.1)octane-8-carboxylate. [Link]
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ARKAT USA, Inc. Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. [Link]
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BIOFOUNT. 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane. [Link]
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ResearchGate. Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. [Link]
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ARKIVOC. Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. [Link]
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Royal Society of Chemistry. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. [Link]9/D4OB00199K)
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